L-Lysine-α-N-fmoc ε-N-T-boc-13C6
Description
Contextualizing Isotopically Labeled and Orthogonally Protected Amino Acids in Modern Biochemistry
The advent of isotopically labeled and orthogonally protected amino acids has revolutionized biochemical and biomedical research. chempep.com Stable isotope labeling, which involves the incorporation of non-radioactive heavy isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) into molecules, allows for the precise tracking and quantification of proteins and metabolites without the safety concerns associated with radioactive isotopes. chempep.comoup.com This methodology is a cornerstone of quantitative proteomics, enabling the comparison of protein abundance between different cell populations or experimental conditions with high accuracy. oup.comnih.gov
One of the most powerful techniques in this domain is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govmanchester.ac.uk In SILAC, cells are cultured in media containing "heavy" or "light" forms of an essential amino acid. sigmaaldrich.comnih.gov The heavy amino acid is enriched with stable isotopes, creating a mass shift that is readily detectable by mass spectrometry (MS). oup.comthermofisher.com This allows for the direct comparison of protein expression levels between different samples. nih.govresearchgate.net
Complementing isotopic labeling is the concept of orthogonal protection in peptide chemistry. nih.govresearchgate.net To synthesize peptides with a defined sequence, the reactive amino and carboxyl groups of the constituent amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. nih.govpeptide.com An orthogonal protection scheme employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. nih.govresearchgate.netresearchgate.net This level of control is essential for the synthesis of complex peptides and proteins. nih.gov The most common protecting groups used in solid-phase peptide synthesis (SPPS) are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.netresearchgate.net
The Role of L-Lysine-α-N-Fmoc ε-N-T-Boc-13C6 as a Specialized Building Block in Scientific Investigations
This compound is a highly specialized amino acid derivative that embodies the principles of both isotopic labeling and orthogonal protection. chempep.comclearsynth.com This compound is a version of the amino acid L-lysine where all six carbon atoms have been replaced with the stable isotope ¹³C. clearsynth.comcreative-biolabs.com This uniform labeling provides a distinct mass shift, making it an invaluable tool for quantitative proteomics studies using mass spectrometry. thermofisher.comchempep.com
Furthermore, the two amino groups of the lysine (B10760008) molecule are differentially protected. The α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. chempep.comp3bio.com The ε-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. chempep.comp3bio.com This orthogonal protection scheme allows for the selective removal of either protecting group, providing precise control during solid-phase peptide synthesis (SPPS). nih.govpeptide.compeptide.com This enables the site-specific incorporation of the ¹³C₆-labeled lysine into a peptide chain, or the attachment of other molecules to the ε-amino group. peptide.compeptide.com
The combination of stable isotope labeling and orthogonal protection in a single molecule makes this compound a powerful reagent for a variety of advanced research applications, including the synthesis of isotopically labeled peptides for use as internal standards in quantitative mass spectrometry and for structural studies by nuclear magnetic resonance (NMR) spectroscopy. chempep.comisotope.comisotope.com
Scope and Academic Significance of Research Pertaining to this compound
The academic significance of this compound lies in its ability to facilitate highly precise and quantitative studies of the proteome. Research utilizing this compound contributes to a deeper understanding of cellular processes, disease mechanisms, and the identification of potential biomarkers. creative-biolabs.comnih.gov
The use of peptides synthesized with this building block as internal standards in mass spectrometry-based quantitative proteomics allows for the accurate determination of protein abundance changes in response to various stimuli or in different disease states. oup.commsbioworks.com This has profound implications for fields such as oncology, neurobiology, and immunology, where understanding the dynamics of protein expression is crucial.
Furthermore, the ability to introduce a site-specific isotopic label into a protein enables detailed structural and functional studies. For instance, NMR studies of proteins containing ¹³C-labeled lysine can provide insights into protein folding, dynamics, and interactions with other molecules. isotope.com The application of this compound also extends to the study of post-translational modifications of lysine residues, which are known to play critical roles in regulating protein function. pnas.org
The research findings enabled by this compound are integral to advancing our knowledge in systems biology and personalized medicine. By providing a tool for the precise dissection of complex biological systems, this compound continues to be a valuable asset in the scientific community.
Properties
Molecular Formula |
C₂₀¹³C₆H₃₂N₂O₆ |
|---|---|
Molecular Weight |
474.5 |
Origin of Product |
United States |
Ii. Chemical Synthesis Methodologies and Strategic Considerations for L Lysine α N Fmoc ε N T Boc 13c6
Advanced Synthetic Routes for Orthogonally Protected L-Lysine Derivatives
The creation of L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆ involves a sophisticated, multi-step approach. The strategic introduction of protecting groups at the α- and ε-amino positions, coupled with the incorporation of a stable isotope label, requires careful planning and execution.
Multi-Step Synthetic Schemes for Nα-Fmoc, Nε-Boc Protection of L-Lysine
The orthogonal protection of L-lysine, where one protecting group can be removed without affecting the other, is fundamental to its use in stepwise peptide synthesis. The most common strategy involves the selective protection of the ε-amino group followed by the protection of the α-amino group.
A widely employed method begins with the protection of the ε-amino group of L-lysine with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting L-lysine with di-tert-butyl dicarbonate (B1257347). Following the successful Nε-Boc protection, the α-amino group is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically accomplished by reacting the Nε-Boc-L-lysine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. total-synthesis.comnumberanalytics.com The use of Fmoc-OSu is often preferred as it leads to fewer side reactions and is easier to control. An alternative approach involves using a copper(II) complex to temporarily shield the α-amino and carboxyl groups of lysine (B10760008), allowing for the selective Nε-tert-butoxycarbonylation. The copper is subsequently removed, and the α-amino group is then acylated with the Fmoc group. pharm.or.jp
These multi-step syntheses are crucial for producing Nα-Fmoc-Nε-Boc-L-lysine, a key building block in solid-phase peptide synthesis (SPPS). chemimpex.commdpi.com The orthogonality of the Fmoc and Boc groups allows for the selective deprotection of the α-amino group under basic conditions (e.g., with piperidine) to enable peptide bond formation, while the Boc group on the side chain remains intact until final cleavage with a strong acid. lgcstandards.compeptide.com
Integration of ¹³C Isotopic Labeling during Amino Acid Precursor Synthesis
The incorporation of stable isotopes, such as ¹³C, into amino acids is essential for their application in quantitative proteomics and metabolic flux analysis. medchemexpress.com For L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆, the ¹³C atoms are integrated into the lysine backbone.
The synthesis of ¹³C-labeled L-lysine can be accomplished through various routes, often starting from commercially available ¹³C-labeled precursors. One common strategy involves the use of ¹³C-labeled starting materials in a de novo synthesis of lysine. For instance, a synthetic pathway can be designed starting from a ¹³C-labeled brominated alkane and a malonic ester derivative to construct the carbon skeleton of lysine. nih.gov
In cell-free protein synthesis systems, ¹³C-labeling of amino acids like leucine (B10760876) and valine can be achieved by providing a ¹³C-labeled precursor like 3-¹³C-pyruvate in the reaction mixture. copernicus.orgcopernicus.org While direct metabolic labeling of lysine in mammalian cells with simple precursors is less straightforward, the use of synthesized ¹³C-labeled amino acids is a reliable method for incorporating them into proteins. nih.govrsc.org The resulting ¹³C₆-L-lysine is then subjected to the orthogonal protection steps described previously to yield the final product. These isotopically labeled amino acids serve as internal standards for accurate quantification of proteins by mass spectrometry. isotope.com
Enantiomeric Purity and Chiral Control in the Synthesis of L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆
Maintaining the L-enantiomeric form of lysine throughout the synthesis is of paramount importance, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. The enantiomeric purity of commercially available Fmoc-protected α-amino acids is expected to be greater than 99.0% enantiomeric excess (ee), with some applications requiring ≥99.8% ee. phenomenex.com
Several strategies are employed to ensure chiral integrity. Starting with enantiomerically pure L-lysine is the most direct approach. Throughout the synthetic sequence, reaction conditions that could lead to racemization must be carefully avoided. For instance, the activation of the carboxyl group for peptide coupling can sometimes lead to racemization of the adjacent α-carbon. The use of specific coupling reagents and non-polar solvents can minimize this risk.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to verify the enantiomeric purity of the final product and intermediates. phenomenex.com Specific chiral stationary phases are capable of separating the L- and D-enantiomers, allowing for precise quantification of the enantiomeric excess. phenomenex.com In some synthetic strategies, chiral auxiliaries can be employed to guide the stereochemistry of the reactions, which are then removed in a later step. researchgate.net
Protecting Group Chemistry in L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆ Synthesis
The selection and application of protecting groups are central to the successful synthesis of complex molecules like L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆. The Fmoc and Boc groups are mainstays in peptide chemistry due to their distinct and complementary properties.
Fluorenylmethyloxycarbonyl (Fmoc) as an Nα-Protecting Group
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). lgcstandards.comwikipedia.org Its introduction by Carpino in the 1970s was a significant advancement, offering an alternative to the acid-labile Boc group for Nα-protection. total-synthesis.comnumberanalytics.com
Key Characteristics of the Fmoc Group:
Base Lability: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.org This deprotection is rapid and does not affect acid-labile protecting groups, ensuring orthogonality.
Acid Stability: It is highly stable to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains. total-synthesis.com
UV-Active Chromophore: The fluorenyl ring possesses strong UV absorption, which is advantageous for monitoring the progress of reactions, such as the completion of deprotection steps in automated peptide synthesizers.
The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. total-synthesis.comnumberanalytics.com The Fmoc/tBu strategy, which combines Fmoc for Nα-protection and tert-butyl-based groups for side-chain protection, has become a dominant methodology in SPPS. peptide.com
tert-Butyloxycarbonyl (Boc) as an Nε-Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. nih.gov In the context of L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆, it serves as a permanent protecting group for the ε-amino group of the lysine side chain during peptide synthesis.
Key Characteristics of the Boc Group:
Acid Lability: The Boc group is efficiently removed by treatment with strong acids, such as trifluoroacetic acid (TFA). chempep.com A common deprotection cocktail is 50% TFA in dichloromethane (B109758) (DCM). chempep.com
Base Stability: It is stable to the basic conditions used for Fmoc group removal, which is the cornerstone of its use in orthogonal protection schemes.
Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O). libretexts.org
The Boc group's role is to prevent the ε-amino group from participating in unwanted side reactions during peptide chain elongation. proprep.com In the final step of peptide synthesis, the Boc group is removed along with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin support. lgcstandards.com
Data Tables
Table 1: Properties of Protecting Groups
| Protecting Group | Chemical Name | Abbreviation | Lability | Deprotection Conditions |
| Fluorenylmethyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | 20% Piperidine in DMF wikipedia.org |
| tert-Butyloxycarbonyl | tert-Butyloxycarbonyl | Boc | Acid-labile | Trifluoroacetic Acid (TFA) chempep.com |
Table 2: Key Reagents in Synthesis
| Reagent | Chemical Name | Purpose |
| Fmoc-OSu | 9-Fluorenylmethyl succinimidyl carbonate | Introduction of Fmoc group numberanalytics.com |
| Boc₂O | Di-tert-butyl dicarbonate | Introduction of Boc group libretexts.org |
| Piperidine | Piperidine | Cleavage of Fmoc group wikipedia.org |
| TFA | Trifluoroacetic acid | Cleavage of Boc group chempep.com |
Principles of Orthogonal Protecting Group Strategies in Lysine Functionalization
Orthogonal protection is a fundamental strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.me This is particularly crucial in the functionalization of amino acids like lysine, which possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group on the side chain.
In the case of L-Lysine-α-N-Fmoc-ε-N-T-Boc-¹³C₆, two distinct protecting groups are employed:
Fmoc (9-fluorenylmethoxycarbonyl): This group protects the α-amino group and is notably labile to basic conditions, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). wikipedia.orgdu.ac.in Its removal reveals the α-amine for subsequent reactions, such as peptide bond formation.
Boc (tert-butyloxycarbonyl): This group safeguards the ε-amino group of the lysine side chain. The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids, such as trifluoroacetic acid (TFA). wikipedia.orgpeptide.com
This differential stability to cleavage conditions is the essence of their orthogonality. It allows for the selective deprotection and modification of either the α-amino or the ε-amino group without affecting the other, providing precise control over the synthesis of lysine-containing peptides and other complex molecules. fiveable.mebiosynth.com The Fmoc/Boc protection scheme is a widely adopted orthogonal strategy in solid-phase peptide synthesis (SPPS). wikipedia.org
Table 1: Orthogonal Protecting Groups for Lysine
| Protecting Group | Protected Amine | Cleavage Condition | Stability |
|---|---|---|---|
| Fmoc | α-amino | Base (e.g., Piperidine) | Stable to acid |
| Boc | ε-amino | Acid (e.g., TFA) | Stable to base |
Isotopic Labeling Strategies for L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to probe molecular structures and dynamics. In L-Lysine-α-N-Fmoc-ε-N-T-Boc-¹³C₆, the incorporation of stable isotopes is a key feature.
Uniform ¹³C Labeling at All Six Carbon Atoms of the Lysine Scaffold
Uniform ¹³C labeling involves the replacement of all six naturally abundant ¹²C atoms in the lysine molecule with the heavier, non-radioactive ¹³C isotope. cancer.gov This results in a significant mass shift that can be readily detected by mass spectrometry, making it an excellent tracer in metabolic studies. youtube.com
The production of uniformly ¹³C-labeled lysine can be achieved through biosynthetic methods. nih.gov This often involves growing microorganisms, such as Brevibacterium flavum or Escherichia coli, in a culture medium where the sole carbon source is a ¹³C-labeled precursor, like [¹³C₆]-glucose. nih.govyoutube.com The microorganisms then incorporate this labeled carbon into the amino acids they synthesize, including lysine. The edible alga Spirulina platensis has also been utilized for producing uniformly ¹³C-labeled proteins by growing it in an atmosphere of pure ¹³CO₂. nih.gov
Incorporation of Additional Stable Isotopes (e.g., ¹⁵N) in L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆ Derivatives
For more sophisticated analytical applications, such as advanced NMR studies, it is often desirable to incorporate other stable isotopes in addition to ¹³C. researchgate.net A common strategy is to introduce ¹⁵N, the heavier stable isotope of nitrogen.
Dual labeling with both ¹³C and ¹⁵N can be accomplished biosynthetically by providing the producing organism with both a ¹³C-labeled carbon source and a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl. researchgate.net This results in lysine molecules that are enriched in both heavy isotopes. For instance, a doubly labeled L-Lysine-α-N-Fmoc, ε-N-t-Boc derivative with 99% ¹³C₆ and 99% ¹⁵N₂ enrichment is commercially available. isotope.com Such multi-labeled compounds are invaluable for complex structural and metabolic analyses. acs.org
Methodological Approaches for Achieving High Isotopic Enrichment
The effectiveness of isotopic labeling relies on achieving high levels of isotopic enrichment. Several strategies are employed to maximize the incorporation of the desired stable isotopes:
Use of Auxotrophic Strains: Employing microbial strains that are deficient in specific metabolic pathways can ensure the efficient incorporation of the supplied labeled precursors.
Controlled Culture Conditions: Careful control of the growth medium composition and culture conditions is essential to prevent dilution of the isotopic label with naturally abundant isotopes.
Purification of Labeled Precursors: The isotopic purity of the starting materials, such as the ¹³C-labeled glucose, directly impacts the final enrichment of the target molecule. innovagen.com
Multiple Equilibration Steps: For certain labeling methods, such as the introduction of ¹⁸O, a two-step equilibration process can be used to achieve higher enrichment levels, reaching 90-96%. acs.org
High isotopic purity is critical because labeled and unlabeled compounds have nearly identical chemical properties, making their separation by techniques like HPLC impossible. innovagen.com Therefore, ensuring high enrichment during the synthesis is paramount.
Purification and Characterization Techniques for Synthetic L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆
After synthesis, the labeled and protected lysine must be purified to a high degree and its identity and purity confirmed through rigorous characterization.
Chromatographic Purification Strategies for Protected and Labeled Amino Acids
Chromatography is the primary method for purifying synthetic amino acids. For protected and labeled amino acids like L-Lysine-α-N-Fmoc-ε-N-T-Boc-¹³C₆, several chromatographic techniques are applicable:
Flash Chromatography: This is a common method for purifying crude synthetic products. For Fmoc-protected amino acids, purification can be achieved using a silica (B1680970) gel column with a solvent gradient, such as methanol (B129727) in dichloromethane. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for final purification and for assessing the purity of the final product. sigmaaldrich.com
Ion-Exchange Chromatography: This technique can be used for the purification of the unlabeled or deprotected lysine before the introduction of protecting groups. acs.org
The choice of purification strategy depends on the scale of the synthesis and the required purity of the final product. For instance, a common procedure for purifying Fmoc-amino acids involves dissolving the crude product in a suitable solvent like isopropyl alcohol or toluene, heating to dissolve, and then cooling to allow the purified product to crystallize. ajpamc.com
Following purification, the identity and isotopic enrichment of the compound are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov
Spectroscopic and Analytical Validation of Compound Identity and Purity
The definitive confirmation of the chemical structure and purity of L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆ is paramount to its successful application in research and development, particularly in fields like quantitative proteomics and peptide synthesis. chempep.com A rigorous analytical workflow is employed to verify the compound's identity, the integrity of the protecting groups, its chemical and enantiomeric purity, and the precise isotopic enrichment. This validation relies on a combination of powerful spectroscopic and chromatographic techniques. High purity is essential for achieving accurate and reproducible results in sensitive downstream applications. chempep.comaquigenbio.com
The validation process ensures that the compound meets stringent quality specifications before use. Commercial suppliers provide a Certificate of Analysis (CoA) that details the results of these quality control tests, confirming that the material is suitable for its intended applications, such as peptide synthesis and biomolecular NMR. aquigenbio.comsigmaaldrich.comcem.comapexbt.com
Detailed Research Findings
The analytical characterization of L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆ involves multiple methods to provide orthogonal confirmation of its quality. The data below is representative of the findings presented in a typical Certificate of Analysis.
Table 1: Representative Analytical Specifications This table summarizes the typical quality control specifications for L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆.
| Parameter | Technique | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Confirms the chemical structure, including the presence of Fmoc and Boc groups. |
| Chemical Purity | HPLC | ≥97% | Quantifies the percentage of the desired compound, ensuring minimal impurities. sigmaaldrich.comsigmaaldrich.com |
| Isotopic Purity | Mass Spectrometry / NMR | ≥98 atom % ¹³C | Confirms the enrichment of the stable isotope at the six lysine carbon positions. sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | Mass Spectrometry | ~474.5 g/mol | Verifies the correct mass for the ¹³C₆ isotopologue. |
| Appearance | Visual Inspection | Solid (e.g., white to off-white powder) | Basic quality check for physical consistency. sigmaaldrich.com |
| Enantiomeric Purity | Chiral HPLC | ≥99.8% | Ensures the compound is the correct L-enantiomer, critical for biological applications. cem.com |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation of the molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and isotopic composition.
Mass Spectrometry (MS): MS is a primary technique for confirming the molecular weight and isotopic enrichment of the compound. For L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆, the analysis verifies the mass increase corresponding to the incorporation of six ¹³C atoms compared to its unlabeled counterpart. This distinct mass shift is fundamental for its use as an internal standard in quantitative mass spectrometry-based proteomics. chempep.com The technique unequivocally identifies the isotopically labeled compound in complex mixtures.
Table 2: Representative Spectroscopic Validation Data This table outlines the expected outcomes from the spectroscopic analysis of L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆.
| Technique | Parameter Measured | Expected Result | Interpretation |
| Mass Spectrometry (ESI-MS) | Molecular Ion Peak (m/z) | [M+H]⁺ at ~475.5 | Confirms the molecular weight of the ¹³C₆-labeled compound. |
| Isotopic Distribution | Pattern confirms ≥98% ¹³C enrichment | Validates the successful and high-level incorporation of the stable isotopes. | |
| ¹H NMR | Chemical Shifts (δ) & Integration | Signals corresponding to Fmoc, Boc, and lysine protons are present in the correct ratio. | Verifies the presence and integrity of both protecting groups and the amino acid backbone. |
| ¹³C NMR | Chemical Shifts (δ) | Enriched signals for the 6 carbons of the lysine backbone. | Directly confirms the location and enrichment of the ¹³C isotopes. |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the final compound. The analysis separates the target molecule from any synthesis-related impurities or degradation products. A high purity level, typically above 97%, ensures that side reactions are minimized during peptide synthesis and that quantitative analyses are not skewed by contaminants. sigmaaldrich.comcem.com Chiral HPLC methods are further employed to confirm the enantiomeric purity, ensuring that the product is the desired L-isomer, which is crucial for synthesizing biologically active peptides. cem.com
Iii. Applications of L Lysine α N Fmoc ε N T Boc 13c6 in Peptide Synthesis Research
Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating L-Lysine-α-N-Fmoc ε-N-T-Boc-13C6
The Fmoc/tBu strategy is a widely adopted method in SPPS due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups. This compound is specifically designed for seamless integration into this methodology.
The incorporation of this compound into a growing peptide chain follows the standard Fmoc-based SPPS cycle. isotope.comcreative-peptides.com The Fmoc group provides robust protection for the α-amino group of the lysine (B10760008), making it ideal for SPPS. chempep.com This protection is selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow for the subsequent coupling of the next amino acid in the sequence. peptide.com The ε-amino group of the lysine side chain is protected by the tert-Butoxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc removal but is readily cleaved with moderately strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin support. peptide.com
The use of isotopically labeled amino acids like this compound is a standard practice in the synthesis of heavy-labeled peptides, which are invaluable as internal standards in mass spectrometry-based proteomics. isotope.comcpcscientific.com These labeled peptides are chemically and physically indistinguishable from their endogenous counterparts in terms of chromatographic retention and ionization efficiency, making them ideal for absolute quantification (AQUA) of proteins and their post-translational modifications. cpcscientific.com
Table 1: Standard Fmoc-SPPS Cycle for Incorporation of this compound
| Step | Procedure | Reagents | Purpose |
| 1. Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. | Typically 20% piperidine in a suitable solvent (e.g., DMF). | Exposes the free amine for the next coupling reaction. |
| 2. Washing | Rinsing the resin to remove excess deprotection reagent and byproducts. | Solvents like DMF and DCM. | Prepares the resin for the coupling step. |
| 3. Coupling | Activation and coupling of this compound to the deprotected N-terminus. | Coupling reagents (e.g., HBTU, HOBt) and a base (e.g., DIPEA) in a solvent like DMF. | Forms a new peptide bond, elongating the peptide chain. |
| 4. Washing | Rinsing the resin to remove excess reagents and byproducts. | Solvents like DMF and DCM. | Prepares the resin for the next cycle or final cleavage. |
| 5. Final Cleavage | Cleavage of the completed peptide from the resin and removal of the Boc side-chain protecting group. | Strong acid, typically a cocktail containing Trifluoroacetic Acid (TFA). | Releases the final, labeled peptide. |
The concept of orthogonality in protecting groups is crucial for the synthesis of complex peptides, such as those with branches or specific side-chain modifications. peptide.com The Fmoc/Boc protection scheme employed in this compound is a classic example of an orthogonal strategy. nih.gov The base-labile Fmoc group and the acid-labile Boc group can be removed selectively without affecting each other. peptide.com
For more intricate peptide designs, other protecting groups for the lysine side chain can be utilized in conjunction with the Fmoc Nα-protection. These groups offer alternative deprotection conditions, expanding the synthetic possibilities. For instance, the Dde or ivDde groups can be removed with hydrazine, the Mtt group with mild acid, and the Aloc group with a palladium catalyst. peptide.com This allows for the selective deprotection of a specific lysine side chain on a fully assembled peptide still attached to the resin. The exposed ε-amino group can then be modified, for example, by attaching a dye, a drug molecule, or another peptide chain, before the final cleavage from the resin. unifi.itlifetein.com The use of the ¹³C₆-labeled lysine derivative in such strategies enables the creation of complex, site-specifically labeled and modified peptides.
The incorporation of isotopically labeled amino acids is generally considered to have a minimal impact on the chemical reactivity and, consequently, the peptide elongation efficiency. The mass difference due to the ¹³C isotopes does not significantly alter the electronic properties of the molecule, and therefore, the coupling and deprotection kinetics are expected to be very similar to the unlabeled counterpart. cpcscientific.com
Synthesis of Site-Specifically Labeled Peptides and Proteins Using this compound
A primary application of this compound is the synthesis of peptides and proteins with a stable isotope label at a specific lysine residue. creative-peptides.comjpt.com This capability is instrumental in a variety of advanced research applications.
The power of SPPS lies in its ability to assemble a peptide in a defined sequence. By introducing this compound at a specific coupling cycle, a ¹³C₆-labeled lysine can be placed at any desired position within the peptide chain. creative-peptides.comnih.gov This residue-specific labeling is critical for a range of analytical techniques. In mass spectrometry, the known mass shift introduced by the ¹³C₆ label allows for the unambiguous identification and quantification of the labeled peptide in complex biological mixtures. cpcscientific.com In nuclear magnetic resonance (NMR) spectroscopy, the ¹³C label provides a specific probe to study the structure and dynamics of the peptide in solution. jpt.com
Table 2: Research Applications of Site-Specifically Labeled Peptides
| Application Area | Technique | Purpose of Labeling |
| Quantitative Proteomics | Mass Spectrometry (e.g., SRM, MRM) | Use as an internal standard for absolute quantification of proteins and post-translational modifications. cpcscientific.com |
| Structural Biology | Nuclear Magnetic Resonance (NMR) | To obtain detailed structural information and study molecular interactions. jpt.com |
| Metabolic Studies | Mass Spectrometry | To trace the metabolic fate of peptides and proteins in vitro and in vivo. |
| Drug Development | Pharmacokinetic Analyses | To serve as a reliable reference material for tracking drug metabolism and behavior in biological systems. jpt.com |
The synthesis of modified peptides and peptide conjugates is a rapidly growing field, with applications in drug delivery, diagnostics, and materials science. The lysine side chain, with its primary amine, is a common site for conjugation. unifi.it By using an orthogonally protected lysine derivative, such as one with a Dde or Mtt group on the ε-amino group, the label can be introduced at a specific site after the peptide has been synthesized. lifetein.com
Alternatively, this compound can be incorporated into a peptide, and after final deprotection, the now-free ε-amino group of the labeled lysine can be targeted for conjugation. This allows for the creation of peptide conjugates where the labeled residue serves as a handle for both modification and tracking. For instance, a fluorescent probe or a therapeutic agent can be attached to the lysine side chain, and the ¹³C₆ label can be used to quantify the conjugate and monitor its stability and distribution using mass spectrometry. chempep.com This dual functionality makes this compound a valuable tool for developing sophisticated biomolecules.
Iv. L Lysine α N Fmoc ε N T Boc 13c6 in Quantitative Proteomics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Using 13C6 L-Lysine Derivatives
SILAC is a metabolic labeling strategy that enables the accurate quantification of proteins by mass spectrometry. chempep.com It involves replacing a standard "light" amino acid in cell culture medium with a "heavy" counterpart containing stable isotopes. chempep.com The heavy amino acid, such as ¹³C₆ L-lysine, is incorporated into all newly synthesized proteins. creative-biolabs.com When the proteomes of two cell populations (e.g., control and treated) are mixed, the mass spectrometer can distinguish between the light and heavy peptides based on their mass difference, allowing for the relative quantification of protein levels. nih.govyoutube.com
The foundation of SILAC lies in the metabolic incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. sigmaaldrich.comnih.gov For this technique to be successful, the cells must be auxotrophic for the labeled amino acid, meaning they cannot synthesize it themselves. nih.gov L-lysine is an essential amino acid for mammalian cells, making its labeled forms, such as ¹³C₆ L-lysine, ideal for SILAC experiments. creative-biolabs.com During protein synthesis, the cellular machinery does not distinguish between the light and heavy forms of lysine (B10760008), leading to the complete replacement of natural lysine with its ¹³C₆ counterpart in all newly synthesized proteins. sigmaaldrich.comresearchgate.net This in vivo labeling approach is preferred over in vitro chemical tagging methods because it ensures that every protein is labeled, minimizing systematic errors during sample preparation. msbioworks.com The resulting "heavy" proteins are chemically identical to their "light" counterparts but have a distinct mass signature that is detectable by mass spectrometry. youtube.com
A study involving NIH 3T3 cells demonstrated the time-course of ¹³C₆ L-lysine incorporation. researchgate.net Samples were taken daily for five days after switching to a ¹³C₆ L-lysine-containing medium. Analysis of a specific peptide from heat shock protein 84 showed a progressive increase in the heavy-labeled version, with complete incorporation observed by day five. researchgate.net This highlights the efficiency of metabolic labeling for quantitative proteomics.
Achieving near-complete isotopic labeling is crucial for accurate quantification in SILAC experiments. nih.govgithub.io Incomplete labeling can lead to the underestimation of protein abundance changes. The primary factor influencing the degree of incorporation is the number of cell doublings. It is generally recommended that cells undergo at least five to six doublings in the SILAC medium to ensure that the "light" proteins are sufficiently diluted out and replaced by "heavy" proteins. nih.govisotope.com This number of doublings typically results in over 95% incorporation of the heavy amino acid. nih.govgithub.io
Another critical consideration is the composition of the cell culture medium. The medium must be deficient in the light version of the amino acid being used for labeling. thermofisher.com Furthermore, the use of dialyzed serum is often necessary to prevent the introduction of unlabeled amino acids from the serum. sigmaaldrich.com For some cell lines, the metabolic conversion of one amino acid to another, such as arginine to proline, can be a confounding factor. nih.gov While this is less of a concern with lysine, it is an important consideration when using other labeled amino acids in combination with lysine.
To confirm complete incorporation, it is a common practice to perform a preliminary experiment where the incorporation rate is measured. github.io This can be done by analyzing a small sample of the labeled proteome by mass spectrometry and calculating the ratio of heavy to light peptides. github.io
The use of peptides derived from proteins labeled with ¹³C₆ L-lysine, often synthesized using L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆, is central to differential proteome analysis. This approach allows for the comparison of protein expression levels between different cellular states, such as healthy versus diseased cells, or treated versus untreated cells. chempep.comnih.gov For instance, a study on prostate cancer cells used SILAC with ¹³C₆ L-lysine and ¹³C₆, ¹⁵N₂-L-lysine to investigate the effects of a potential therapeutic compound. nih.gov This study identified 160 proteins with significantly altered expression levels, providing insights into the compound's mechanism of action. nih.gov
Another application is in the study of protein-protein interactions. By labeling one interacting partner with a heavy amino acid, researchers can identify its binding partners and quantify the strength of the interaction under different conditions. chempep.com Furthermore, SILAC can be used to study post-translational modifications (PTMs) such as phosphorylation, ubiquitination, and acetylation. chempep.com By comparing the abundance of modified peptides between light and heavy samples, researchers can gain insights into how these modifications regulate cellular processes.
The versatility of SILAC with ¹³C₆ L-lysine derivatives extends to multiplexing, where more than two conditions can be compared in a single experiment by using different isotopic forms of lysine and other amino acids. thermofisher.com
Mass Spectrometry-Based Quantitative Analysis Utilizing L-Lysine-α-N-Fmoc ε-N-T-Boc-13C6 Labeled Peptides
Mass spectrometry is the core technology for analyzing SILAC-labeled samples. The mass difference introduced by the stable isotopes allows for the simultaneous detection and quantification of peptides from different experimental conditions. nih.gov
In a typical SILAC experiment, after the cell populations are mixed and the proteins are extracted and digested (usually with trypsin), the resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com In the mass spectrometer, the light and heavy peptide pairs, which are chemically identical and thus co-elute from the liquid chromatography column, appear as a doublet in the mass spectrum. nih.gov The mass difference between the two peaks of the doublet corresponds to the mass of the incorporated stable isotopes. For a peptide containing a single ¹³C₆ L-lysine, this mass difference will be 6 Daltons. thermofisher.com
The relative quantification of the protein is determined by comparing the signal intensities (peak areas or heights) of the heavy and light peptide peaks. sigmaaldrich.comyoutube.com Because the light and heavy peptides have identical chemical properties, their ionization efficiencies in the mass spectrometer are the same, leading to a highly accurate and precise measurement of their relative abundance. youtube.com This MS1-level quantification is a key advantage of metabolic labeling techniques like SILAC. nih.gov
Table 1: Common Isotopes Used in SILAC and their Mass Shifts
| Isotope-Labeled Amino Acid | Mass Shift (Da) |
|---|---|
| ¹³C₆ L-Lysine | 6 |
| 4,4,5,5-D₄ L-Lysine | 4 |
| ¹³C₆, ¹⁵N₂ L-Lysine | 8 |
| ¹³C₆ L-Arginine | 6 |
| ¹³C₆, ¹⁵N₄ L-Arginine | 10 |
This table is based on information from multiple sources. chempep.comthermofisher.com
While SILAC is a powerful tool for global proteomic analysis, targeted proteomics focuses on the quantification of a specific set of proteins with high sensitivity and accuracy. In this context, synthetic peptides labeled with stable isotopes, often prepared using precursors like L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆, are used as internal standards. iris-biotech.de These heavy-labeled synthetic peptides are chemically identical to their endogenous, light counterparts. msbioworks.com
The labeled peptide is spiked into a biological sample at a known concentration before protein digestion and MS analysis. nih.gov The ratio of the signal intensity of the endogenous peptide to the spiked-in heavy standard allows for the absolute quantification of the target protein. This approach, often referred to as Absolute Quantification (AQUA), is particularly useful for validating biomarkers and studying specific protein pathways. The use of an internal standard corrects for variations in sample preparation and instrument performance, leading to highly reliable quantitative data.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| ¹³C₆ L-lysine |
| ¹³C₆, ¹⁵N₂-L-lysine |
| L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆ |
| 4,4,5,5-D₄ L-Lysine |
| ¹³C₆ L-Arginine |
| ¹³C₆, ¹⁵N₄ L-Arginine |
This table includes compounds mentioned in the article.
Data Analysis and Interpretation in this compound-Based Quantitative Proteomics
Data analysis in ¹³C₆-L-lysine-based proteomics hinges on the precise measurement of mass differences between peptides containing the heavy isotope (¹³C) and their normal, light (¹²C) counterparts. msbioworks.com When a mixed sample of heavy and light proteins is analyzed by a mass spectrometer, each lysine-containing peptide appears as a pair of peaks separated by a specific mass difference. For ¹³C₆-lysine, this mass shift is 6 Daltons per lysine residue in a peptide. sigmaaldrich.com
The core of the quantitative data is the ratio of the intensities of the heavy to light (H/L) peptide peaks. nih.gov This ratio is determined by analyzing the extracted ion chromatograms for both the heavy and light peptide versions over their elution time from the liquid chromatography column. youtube.com The relative abundance of the heavy and light forms provides a direct measure of the relative amount of new versus old protein for thousands of proteins simultaneously. msbioworks.com
Achieving accurate quantification presents challenges, particularly when there are large differences in abundance between the heavy and light peptides. nih.gov To address this and estimate error rates, methodologies such as the serial dilution of SILAC-labeled peptides (SD-SILAC) can be employed. nih.gov This approach helps identify accurately quantified peptides and reduces errors that can arise when the concentration of the labeled peptides significantly differs from the native ones. nih.gov For instance, one study found that when the concentration of chemically acetylated peptides was similar to native peptides, the fraction of accurately quantified peptides increased, and the quantification error was significantly reduced. nih.gov
Table 1: Factors Influencing Quantification Accuracy in SILAC
| Factor | Impact on Data Analysis | Mitigation Strategy |
| Peptide Abundance Difference | Large differences between heavy and light peptide signals can lead to lower accuracy and fewer quantified peptides. nih.gov | Use of serial dilution standards to estimate and correct for quantification error. nih.gov |
| Co-isolation of Precursors | In complex samples, co-isolation of multiple precursor ions can distort the reporter ion ratios in the mass spectrometer. youtube.com | High-resolution mass spectrometry and advanced data analysis algorithms to de-convolute mixed spectra. |
| Chemical Modifications | Complete chemical acetylation has been shown to interfere with enzymatic digestion, potentially leading to inaccurate stoichiometry calculations. nih.gov | Optimization of labeling and digestion protocols; comparison with native peptide signals. |
| Signal-to-Noise Ratio | Low signal intensity limits the accuracy of quantification. nih.gov | Use of labeling reagents that enhance mass spectrometry sensitivity and fragmentation efficiency. youtube.com |
Research into Protein Turnover and Dynamics Using ¹³C₆ L-Lysine Labeling
Pulse-Chase Labeling Strategies for Measuring Protein Lifetime
The pulse-chase technique is a powerful method for assessing protein stability and lifetime. nih.gov The strategy involves two distinct phases:
Pulse: Cells are cultured for a short period in a medium where the standard "light" lysine is replaced with "heavy" ¹³C₆-L-lysine. nih.gov During this "pulse" phase, all newly synthesized proteins incorporate the heavy amino acid. nih.govnih.gov
Chase: The "heavy" medium is washed out and replaced with a medium containing an excess of "light," unlabeled lysine. nih.gov This "chase" prevents further incorporation of the heavy label. Researchers then collect cell samples at various time points during the chase period. nih.gov
By analyzing the H/L ratio at each time point, the rate of disappearance of the initially labeled heavy proteins can be tracked. nih.gov A rapid decrease in the H/L ratio indicates a short protein half-life and high turnover rate, while a slow decrease signifies a stable protein with a long half-life. nih.gov This technique allows for the quantitative analysis of a protein's journey from synthesis to degradation. nih.gov
Investigating Protein Synthesis and Degradation Rates with this compound
Pulse-chase experiments with ¹³C₆-L-lysine provide the data needed to calculate specific rates of protein synthesis and degradation. The rate of increase in the H/L ratio during the pulse phase is an index of the protein's synthesis rate. nih.gov A high rate of increase suggests rapid synthesis. nih.gov
Conversely, the rate of decrease in the H/L ratio during the chase phase reflects the protein's degradation rate. nih.gov This allows for a detailed understanding of how different cellular conditions or treatments modulate protein stability. For example, a study on mitochondrial respiratory complexes used a 4-hour pulse with ¹³C₆-lysine followed by a chase with unlabeled medium for up to 10 hours to differentiate between the turnover of entire protein complexes and the exchange of individual subunits. nih.gov The results revealed a dramatic oversynthesis and rapid turnover of specific subunits, suggesting a mechanism for maintaining complex integrity. nih.gov
Table 2: Sample Findings from a Pulse-Chase SILAC Experiment on Mitochondrial Proteins
| Protein/Complex | Observation during Pulse | Observation during Chase | Interpretation |
| Respiratory Complex I Subunits | High H/L ratios after a short pulse (e.g., 4 hours). nih.gov | Rapid decrease in H/L ratios during the chase. nih.gov | Apparent oversynthesis and rapid degradation of certain subunits, indicating a high rate of turnover. nih.gov |
| Respiratory Complex IV Subunits | High levels of NDUFA4 maintained through continual synthesis. nih.gov | Not specified | Suggests a regulatory role for NDUFA4 in preventing the formation of complex dimers. nih.gov |
| Assembly Factors | Generally not oversynthesized to the same extent as structural subunits. nih.gov | Not specified | Assembly factors are not consumed in the process and therefore do not require oversynthesis. nih.gov |
Applications in Studying Cellular Responses and Signaling Pathways
The ability to quantify protein dynamics makes ¹³C₆-L-lysine labeling a valuable tool for investigating how cells respond to stimuli and regulate signaling pathways. By comparing protein turnover rates between different cell states (e.g., treated vs. untreated), researchers can identify proteins and pathways affected by a specific condition.
Studies have used this approach to:
Understand Mitochondrial Diseases: Pulse-chase SILAC can be used to study how protein degradation rates and complex assembly processes are altered in human mitochondrial diseases. nih.gov
Investigate Drug Mechanisms: Researchers have applied SILAC-based quantitative proteomics to study the differential impacts of cancer drugs on the proteome and post-translational modifications, providing a deeper understanding of their therapeutic mechanisms. nih.gov
Analyze Cell-Cell Communication: By engineering different cell types to utilize distinct isotopically labeled lysine precursors, it is possible to track protein exchange and communication between cell populations in a co-culture environment. nih.govnih.gov This is particularly useful for studying complex biological systems like tumor microenvironments.
Elucidate the Effects of Nutrients: Quantitative proteomics has been employed to reveal the molecular networks regulated by amino acids like lysine. For example, studies have shown that lysine supplementation can promote the proliferation and differentiation of skeletal muscle satellite cells by altering the expression of key regulatory proteins. nih.gov
These applications demonstrate the versatility of ¹³C₆-L-lysine labeling in moving beyond static protein abundance measurements to uncover the dynamic nature of the proteome in response to a wide range of biological phenomena.
V. L Lysine α N Fmoc ε N T Boc 13c6 in Structural Biology Research Nmr and Advanced Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy of 13C-Labeled Peptides and Proteins
NMR spectroscopy is a premier analytical technique for studying biological macromolecules in solution and, increasingly, in the solid state. nih.govyoutube.com The introduction of stable isotopes like ¹³C is fundamental to many advanced NMR experiments, overcoming limitations of sensitivity and spectral complexity inherent in studying large biomolecules. nih.govnih.gov
Enhancement of NMR Sensitivity and Resolution via 13C Isotopic Enrichment
A primary challenge in the NMR analysis of biomolecules is achieving sufficient sensitivity and resolving the signals from hundreds or thousands of individual atoms. The natural abundance of the NMR-active ¹³C isotope is only about 1.1%, making it difficult to detect without enrichment. nih.gov Uniformly enriching a protein with ¹³C dramatically increases the number of active nuclei, thereby boosting the signal-to-noise ratio. nih.gov
However, uniform ¹³C labeling introduces its own complication: widespread one-bond and two-bond ¹³C-¹³C scalar couplings. These couplings split signals into complex multiplets, which can severely broaden lines and reduce both sensitivity and resolution, especially in larger proteins. acs.org To address this, specialized NMR pulse sequences that incorporate homonuclear ¹³C decoupling have been developed. acs.org An alternative and highly effective strategy is the use of fractional or selective ¹³C labeling. For instance, studies have shown that an optimal level for random fractional ¹³C labeling is between 25% and 35%, which minimizes broadening from one-bond ¹³C-¹³C dipolar couplings in solid-state NMR. nih.gov This tailored enrichment simplifies spectra and enhances sensitivity compared to fully labeled samples. nih.govmeihonglab.com
Furthermore, combining ¹³C enrichment with other isotopic labels, such as deuterium (B1214612) (²H), can offer additional benefits. Deuteration of non-exchangeable proton sites reduces dipolar relaxation pathways, leading to sharper NMR lines and improved resolution and sensitivity. nih.gov Reductive ¹³C-methylation of lysine (B10760008) residues is another technique that enhances sensitivity. mdpi.comuic.edu This method introduces a ¹³CH₃ group, where the signal arises from two carbons and six protons, providing a significant sensitivity boost that allows for studies at low micromolar concentrations. mdpi.com
| Labeling Strategy | Primary Advantage | Associated Challenge | Relevant NMR Application |
| Uniform ¹³C Enrichment | Maximizes the number of NMR-active nuclei, boosting signal strength. | Creates complex signal multiplets due to ¹³C-¹³C scalar couplings, reducing resolution. acs.org | Foundational for most heteronuclear NMR experiments. |
| Fractional ¹³C Labeling (e.g., 25-35%) | Simplifies spectra and reduces line broadening by minimizing one-bond ¹³C-¹³C couplings. nih.gov | Lower overall signal intensity compared to 100% enrichment. | High-resolution solid-state NMR of proteins. nih.gov |
| Reductive ¹³C-Methylation of Lysine | Significantly enhances sensitivity, allowing studies at low protein concentrations. mdpi.comuic.edu | Requires chemical modification of the protein. | Studying protein-protein interactions at physiologically relevant concentrations. mdpi.com |
| Combined ¹³C and ²H Labeling | ²H enrichment reduces proton-driven relaxation, leading to sharper lines and higher resolution. nih.gov | Can be complex and costly to implement. | NMR studies of large proteins and macromolecular complexes. nih.gov |
Site-Specific 13C Labeling for Resonance Assignment and Structural Constraints
The ability to introduce a ¹³C-labeled amino acid at a single, specific position in a protein sequence is a powerful tool for overcoming one of the most significant hurdles in NMR: resonance assignment. nih.gov Assigning each signal in a complex spectrum to its corresponding atom in the protein is a prerequisite for any detailed structural or dynamic analysis. Using a building block like L-Lysine-α-N-Fmoc ε-N-T-Boc-13C6 in peptide synthesis allows researchers to generate a protein with a ¹³C label only at a known lysine residue. chempep.com This "spectral editing" drastically simplifies the spectrum, making the assignment of signals from that specific residue unambiguous. nih.gov
This site-specific approach is invaluable for:
Anchoring Assignments: In a complex spectrum of a uniformly labeled protein, introducing a single, site-specifically labeled residue provides a clear starting point to anchor the assignment process.
Probing Local Environments: A ¹³C label at a specific site acts as a sensitive reporter on the local chemical environment. Changes in the chemical shift of this label can signal structural changes, ligand binding, or post-translational modifications at or near that site.
Measuring Structural Restraints: In solid-state NMR, site-specific labels are used to measure precise distances between atoms. By creating samples with pairs of labeled sites, researchers can measure the dipolar coupling between them, which is directly related to the internuclear distance. These distance restraints are fundamental for calculating a high-resolution 3D structure. mdpi.com Multidimensional solid-state NMR experiments like N(CO)CA and NCACB are used to trace connectivities between atoms, helping to assign resonances sequentially along the protein backbone. meihonglab.com
Applications of this compound in Solution-State and Solid-State NMR
The protected, ¹³C-labeled lysine is applicable to both major branches of biomolecular NMR spectroscopy: solution-state and solid-state. nih.gov
Solution-State NMR: In solution, where proteins tumble rapidly, NMR can provide detailed information about 3D structure, flexibility, and interactions. quora.com However, this technique is often limited by protein size; as molecules get larger, they tumble more slowly, leading to broad, poorly resolved signals. Isotopic labeling with ¹³C is essential for multidimensional experiments (like HSQC, HNCO, etc.) that disperse signals into additional dimensions, improving resolution. nih.gov Site-specific labeling with this compound is particularly useful for studying large proteins where uniform labeling would result in overwhelmingly complex spectra. It allows researchers to focus on specific regions of interest, such as an active site or an interaction interface. researchgate.netnih.gov
Solid-State NMR (ssNMR): This technique is uniquely capable of studying non-crystalline, insoluble, or very large biological systems, such as amyloid fibrils, membrane proteins, or large cellular assemblies that are intractable by solution NMR or X-ray crystallography. youtube.comnih.gov In ssNMR, broad spectral lines resulting from orientation-dependent (anisotropic) interactions are narrowed by techniques like magic-angle spinning (MAS). youtube.com ¹³C is the preferred nucleus for detection in many ssNMR experiments due to its large chemical shift range and the ability to enhance its signal via cross-polarization from protons. nih.gov Selective ¹³C labeling, as enabled by this compound, is crucial for ssNMR to simplify spectra, facilitate resonance assignments, and enable the measurement of specific internuclear distances for structure determination. meihonglab.commdpi.com
| NMR Technique | Sample State | Key Advantage | Role of ¹³C-Lysine Labeling |
| Solution-State NMR | Proteins in solution (e.g., aqueous buffer) | Can probe dynamics over a wide range of timescales. | Enables multidimensional experiments for resonance assignment and interaction studies, especially in large proteins. nih.govnih.gov |
| Solid-State NMR (ssNMR) | Insoluble or non-crystalline solids (e.g., fibrils, membrane proteins) | Provides structural information on systems not amenable to other methods. youtube.com | Simplifies complex spectra, aids in resonance assignment, and allows for precise distance measurements for structure calculation. meihonglab.comnih.gov |
Investigating Protein and Peptide Dynamics with this compound Labels
Proteins are not static entities; their functions are intrinsically linked to their dynamic motions, which span a vast range of timescales. Isotopic labels provide a window into these dynamics.
Probing Conformational Changes and Intermolecular Interactions
The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. plos.org When a protein undergoes a conformational change or binds to another molecule (a ligand, another protein, or a nucleic acid), the chemical environment of nuclei at the interface or in regions that change shape will be altered. This alteration is detected as a change in the NMR signal's position, known as a chemical shift perturbation (CSP).
By incorporating ¹³C-labeled lysine at strategic locations, researchers can monitor specific sites within a protein. researchgate.netnih.gov For example, a study on the 100-kD membrane transporter ClC-ec1 used ¹³C-methyl NMR with labels on lysine and other residues to investigate proton-dependent conformational changes that were not visible in static crystal structures. nih.gov The observation of CSPs upon changes in pH provided direct evidence of a global conformational change coupled to the transport mechanism. nih.gov
Similarly, ¹³C-methylation of lysine residues has been used to study protein-protein interactions. nih.gov In one study, the binding affinity and interaction sites of methylated ubiquitin with several of its binding partners were successfully mapped by monitoring the CSPs in ¹H-¹³C HSQC spectra. nih.gov This approach is particularly powerful because the side-chain signals of lysine often report directly on intermolecular interaction sites. nih.gov
Use of this compound in Studies of Large Macromolecular Assemblies
Studying large proteins and their complexes (>100 kDa) is a major challenge for NMR due to rapid signal decay and extensive spectral overlap. nih.gov Specific isotopic labeling strategies are not just helpful but essential for these systems. Methyl groups (found in Ala, Ile, Leu, Met, and Val) are particularly advantageous probes in large systems due to their favorable relaxation properties. nih.gov While lysine does not have a methyl group, its long, flexible side chain often plays a critical role at protein-protein interfaces and can be a key site for post-translational modifications.
Introducing a ¹³C-labeled lysine into a large protein complex allows researchers to obtain high-quality, resolved signals from a specific, functionally important region without the overwhelming complexity of a uniformly labeled spectrum. nih.gov Furthermore, techniques like reductive ¹³C-methylation can be applied to lysine residues to introduce highly sensitive methyl probes, enabling the study of interactions even at the low, physiologically relevant concentrations at which large complexes often exist. mdpi.comuic.edu This has been demonstrated in the study of the interaction between calmodulin and a region of the K-Ras protein, where signals could be detected at nanomolar concentrations. mdpi.com This ability to focus on a single residue type or a specific site within a megadalton-sized machine provides a unique and powerful method to dissect the structure-function relationships in the most complex cellular systems.
Theoretical and Computational Aspects of ¹³C NMR Data from L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆
The analysis of ¹³C NMR data is significantly enhanced by theoretical and computational methods. These approaches not only aid in the interpretation of complex spectra but also provide deeper insights into the conformational behavior of the molecule in solution. For a molecule like L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆, computational chemistry offers a bridge between its atomic structure and its spectroscopic signature.
The ¹³C chemical shift is highly sensitive to the local electronic environment of each carbon nucleus. Factors such as bond hybridization, neighboring atom electronegativity, and through-space effects from different parts of the molecule, including the bulky Fmoc and Boc protecting groups, all influence the precise resonance frequency of each of the six labeled carbons (Cα, Cβ, Cγ, Cδ, Cε, and the carboxyl C').
Predicting these chemical shifts from first principles is a key aspect of theoretical NMR spectroscopy. Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), have become a standard and reliable method for this purpose. researchgate.netyoutube.com The process involves:
Conformational Sampling: First, the low-energy conformations of L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆ are generated, often through molecular mechanics or short molecular dynamics simulations. The presence of the flexible lysine sidechain and the rotatable bonds associated with the protecting groups means the molecule does not exist as a single static structure but as an ensemble of interconverting conformers.
Geometry Optimization: The geometry of each significant conformer is then optimized at a high level of QM theory.
NMR Shielding Calculation: For each optimized conformer, the magnetic shielding tensor for each ¹³C nucleus is calculated using specialized QM methods like the Gauge-Including Atomic Orbital (GIAO) method. youtube.com
Boltzmann Averaging: The predicted chemical shifts for the ensemble are then calculated as a Boltzmann-weighted average of the shifts from each individual conformer. This averaging is crucial as the experimentally observed chemical shift is a population-weighted average over all conformations sampled by the molecule in solution. nih.gov
The accuracy of these predictions allows for a direct comparison with experimental data. Discrepancies between predicted and experimental shifts can highlight deficiencies in the conformational model or the presence of specific solvent interactions not accounted for in the calculation. For ¹³C-labeled compounds, this analysis is particularly powerful as it provides six distinct data points along the lysine backbone and sidechain, each reporting on its local environment.
Table 1: Illustrative Comparison of Hypothetical Experimental and DFT-Predicted ¹³C Chemical Shifts for L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆
This table is a hypothetical representation to illustrate the data obtained from a QM/DFT chemical shift prediction study. Actual experimental values would be determined empirically, and predicted values depend on the specific computational methods and solvent models used.
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Predicted Shift (ppm) | Deviation (ppm) |
| Cα | 55.8 | 56.2 | +0.4 |
| Cβ | 31.5 | 31.1 | -0.4 |
| Cγ | 23.9 | 24.5 | +0.6 |
| Cδ | 29.7 | 29.9 | +0.2 |
| Cε | 40.3 | 40.1 | -0.2 |
| Carboxyl (C') | 174.2 | 173.8 | -0.4 |
Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic nature of molecules over time. nih.gov For L-Lysine-α-N-Fmoc ε-N-T-Boc-¹³C₆, MD simulations can map out the conformational landscape, revealing how the lysine sidechain folds and moves in relation to the bulky protecting groups and the surrounding solvent molecules.
A typical MD simulation protocol for this compound would involve:
System Setup: A 3D model of the molecule is placed in a simulation box, which is then filled with explicit solvent molecules (e.g., water, DMSO). Ions may be added to neutralize the system. bonvinlab.org
Force Field Application: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system. nih.gov This force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.
Equilibration and Production: The system is first minimized to remove steric clashes, then gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles). bonvinlab.org This is followed by a "production" run, where the trajectory of all atoms is saved at regular intervals, often for hundreds of nanoseconds or longer. nih.gov
The ¹³C isotopic labeling is not merely a passive probe; the experimental ¹³C NMR data it generates can be used to actively refine and validate the MD simulations. nih.gov While chemical shifts are one source of data, other NMR parameters accessible through ¹³C labeling, such as J-couplings and Nuclear Overhauser Effects (NOEs), can be converted into structural restraints (e.g., dihedral angles, interatomic distances). youtube.com
By comparing the back-calculated NMR observables from the MD simulation trajectory with the actual experimental data, researchers can assess the accuracy of the force field and the conformational ensemble it generated. nih.gov If discrepancies exist, the simulation can be repeated with the experimental data used as restraints, guiding the simulation toward a conformational ensemble that is in better agreement with the physical reality measured by NMR. This iterative process of measurement, simulation, and refinement provides a robust model of the molecule's behavior in solution.
Vi. Advanced Research Directions and Emerging Applications of L Lysine α N Fmoc ε N T Boc 13c6
Development of Novel L-Lysine-α-N-Fmoc ε-N-T-Boc-13C6 Derivatives for Specialized Research Needs
The core structure of this compound provides a versatile scaffold for the creation of new, specialized derivatives. Research efforts are focused on modifying this compound to probe specific biological questions with greater precision. These modifications often involve altering the protecting groups or adding functional moieties to the lysine (B10760008) side chain.
The development of novel derivatives is driven by the need to study complex biological processes such as post-translational modifications (PTMs). For instance, derivatives can be synthesized to investigate lysine-specific modifications like methylation and acetylation, which are crucial in regulating DNA and histone function. peptide.comnih.gov By incorporating these modified, isotopically labeled lysines into peptides, researchers can create internal standards for quantifying the extent of specific PTMs in complex biological samples.
Another area of development involves creating derivatives for studying glycation, a process implicated in diseases like diabetes. nih.gov A building block like Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, synthesized from D-fructose, allows for the site-specific incorporation of a glycated lysine residue during peptide synthesis. nih.gov Using a 13C6-labeled version of such a precursor would enable precise quantification of glycated peptides and proteins.
Furthermore, derivatives with alternative protecting groups are being explored. While the tert-butoxycarbonyl (Boc) group is standard and easily removed with acid, other protecting groups can be selectively removed under different conditions. peptide.com This allows for complex, multi-step chemical modifications of synthetic peptides at specific lysine residues. The synthesis of these specialized derivatives, while often complex, provides invaluable tools for advancing our understanding of protein function and regulation. nih.govpharm.or.jp
Table 1: Examples of Potential Novel Derivatives and Their Research Applications
| Derivative Type | Modification | Specialized Research Application |
|---|---|---|
| PTM-Specific Probe | Side-chain methylation (e.g., N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine) nih.gov | Quantitative analysis of histone methylation patterns and their role in epigenetic regulation. |
| Glycation Reporter | Side-chain glycation (e.g., Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH) nih.gov | Studying the formation and biological impact of advanced glycation endproducts (AGEs) in metabolic diseases. |
| Orthogonally Protected | Alternative side-chain protection (e.g., Mtt, Dde, Aloc groups) peptide.com | Site-specific attachment of labels, tags, or crosslinkers to synthetic peptides for studying protein-protein interactions or cellular localization. |
| Bio-orthogonal Handle | Incorporation of azide (B81097) or alkyne groups (e.g., Fmoc-Lys(N3)-OH) mdpi.com | Enabling click chemistry-based conjugation of reporter molecules (fluorophores, biotin) to labeled proteins in complex biological systems. |
Integration of this compound in Multi-Omics Research Workflows
The integration of this compound is most prominent in quantitative proteomics, a cornerstone of multi-omics research. The primary application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique. nih.govacs.org In a typical SILAC experiment, two cell populations are grown in culture media that are identical except for one or more amino acids. One population receives the standard "light" amino acids, while the other receives "heavy" isotopically labeled versions, such as L-Lysine-13C6. acs.orgoup.com
Once the heavy amino acids are fully incorporated into the proteome, the two cell populations can be subjected to different experimental conditions, combined, and analyzed together. nih.gov During mass spectrometry analysis, every lysine-containing peptide from the "heavy" population will appear at a specific mass-to-charge (m/z) ratio, shifted by the mass of the incorporated isotopes, compared to its "light" counterpart. oup.com The ratio of the intensities of the heavy and light peptide peaks provides a highly accurate measure of the relative abundance of that protein between the two samples. oup.com
This method minimizes experimental variability that can be introduced during sample preparation because the samples are combined at an early stage. nih.gov Advanced SILAC-based strategies further enhance its utility:
Pulsed SILAC (pSILAC): This technique monitors the rate of incorporation of the heavy label over time, allowing for the analysis of protein synthesis and degradation dynamics. nih.gov
Spike-in SILAC: In this approach, a fully labeled proteome from a reference cell line (a "super-SILAC" standard) is mixed with unlabeled experimental samples (e.g., from tissues or organisms where metabolic labeling is not feasible). nih.gov This enables the accurate quantification of proteins in diverse sample types by providing a heavy-labeled internal standard for every peptide. nih.gov
The use of this compound is not limited to metabolic labeling. It is also used to synthesize isotopically labeled peptides, which serve as internal standards for the absolute quantification (AQUA) of specific target proteins in complex mixtures, a technique crucial for biomarker validation.
Table 2: Simplified Workflow for a SILAC-based Proteomics Experiment
| Step | Description | Role of this compound |
|---|---|---|
| 1. Metabolic Labeling | Two cell populations are cultured; one in "light" medium and one in "heavy" medium containing isotopically labeled lysine and/or arginine. acs.org | The 13C6-labeled lysine is incorporated into the proteome of the "heavy" cell population during protein synthesis. |
| 2. Experimental Perturbation | One cell population is treated with a stimulus (e.g., a drug), while the other serves as a control. | N/A |
| 3. Sample Combination & Lysis | The "light" and "heavy" cell populations are combined in a 1:1 ratio, and total protein is extracted. nih.gov | Ensures that both proteomes are processed identically, minimizing downstream quantitative errors. |
| 4. Protein Digestion | Proteins are enzymatically digested (e.g., with trypsin) into smaller peptides. researchgate.net | Generates peptides suitable for mass spectrometry analysis. |
| 5. Mass Spectrometry Analysis | The peptide mixture is analyzed by LC-MS/MS. researchgate.net | Peptides from the "heavy" and "light" populations are detected as pairs with a known mass difference, corresponding to the 13C6 label. |
| 6. Data Analysis & Quantification | The relative intensity of the peptide pairs is measured to determine the change in protein abundance between the two conditions. oup.com | The mass shift allows for unambiguous identification and quantification of thousands of proteins in a single experiment. |
Future Perspectives in the Academic Research Landscape for Protected and Labeled Amino Acids
The field of protected and labeled amino acids is poised for significant growth, driven by overarching trends in biomedical research and biotechnology. The expanding market for peptide-based therapeutics, which are used to treat a range of conditions from cancer to metabolic disorders, is a primary driver. datainsightsmarket.com This creates a sustained demand for high-purity, orthogonally protected amino acids as the fundamental building blocks for drug development and manufacturing. datainsightsmarket.com
Future academic research will likely focus on several key areas:
Development of Greener and More Efficient Synthesis: Traditional peptide synthesis methods can be wasteful, often requiring large excesses of reagents and using solvents that face increasing environmental restrictions. acs.org A major future direction is the development of novel catalytic methods for peptide bond formation that operate in more benign solvents and improve efficiency, reducing the need for excess protected amino acids. acs.org
Expansion of the Isotopic Toolkit: While 13C and 15N are the workhorses of stable isotope labeling, there is growing interest in expanding the repertoire of labeled compounds. This includes developing new derivatives with different types of isotopic labels and creating amino acids with precisely positioned labels to probe specific metabolic pathways or enzyme mechanisms.
Integration with Advanced Analytical Platforms: The continuous improvement in the sensitivity and resolution of mass spectrometers and NMR spectroscopy will demand a wider array of sophisticated, isotopically labeled standards. buchem.com These tools will be essential for the absolute quantification of low-abundance proteins and for studying the dynamics of complex protein networks.
Beyond Proteomics: While proteomics is the dominant application, the use of labeled amino acids is expanding. In metabolomics, labeled amino acids are used as tracers to map metabolic fluxes and understand how cellular metabolism is rewired in disease. The principles of isotopic labeling are fundamental to systems biology, where integrating data from genomics, proteomics, and metabolomics is key to understanding biological systems as a whole.
Sustainable Sourcing: A long-term trend in the broader amino acid market is the shift towards more sustainable production methods, such as advanced fermentation technologies using plant-based sources. bccresearch.com This trend may influence the upstream production of the raw materials used to synthesize complex protected and labeled amino acids.
The trajectory of the field points toward the creation of increasingly sophisticated molecular tools that will enable researchers to ask more complex biological questions with higher precision.
Table 3: Emerging Trends in Protected and Labeled Amino Acid Research
| Trend | Description | Potential Impact on Academic Research |
|---|---|---|
| Catalytic Peptide Synthesis | Development of small molecule or enzymatic catalysts to replace stoichiometric coupling agents in peptide synthesis. acs.org | Reduced waste, lower costs, and increased accessibility of synthetic peptides for research. |
| Advanced Therapeutic Modalities | Growth in peptide-drug conjugates and macrocyclic peptides. | Increased demand for novel protected amino acid derivatives with specific functionalities for conjugation. |
| Systems Biology Integration | Use of labeled amino acids as tracers across multiple 'omics' platforms (proteomics, metabolomics). oup.com | Provides a more holistic view of cellular regulation by linking protein expression changes to metabolic pathway activity. |
| High-Resolution Structural Biology | Application of selectively labeled amino acids in NMR studies of large protein complexes. eurisotop.com | Enables the determination of structure and dynamics for previously intractable biological macromolecules. |
| Sustainable Production | Focus on environmentally friendly manufacturing processes and raw material sourcing. bccresearch.com | Aligns chemical synthesis with global sustainability goals, potentially lowering the environmental footprint of research. |
Q & A
Basic Research Questions
Q. What are the key considerations when designing a peptide synthesis protocol using L-Lysine-α-N-Fmoc ε-N-T-boc-¹³C₆?
- Methodological Answer :
- Protection Strategy : The α-amino group is protected with Fmoc (9-fluorenylmethyloxycarbonyl), while the ε-amino group uses Boc (tert-butoxycarbonyl). This dual protection allows selective deprotection during solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains .
- Isotopic Labeling : The ¹³C₆ label facilitates tracking in biomolecular NMR or mass spectrometry (MS)-based proteomics. Ensure isotopic purity (>97%) to avoid signal interference in quantitative studies .
- Purification : Use reversed-phase HPLC with C18 columns, as the Boc and Fmoc groups influence hydrophobicity. Cold storage (0–5°C) is critical to prevent degradation of the Boc group .
Q. How does the isotopic labeling (¹³C₆) in this compound enhance its utility in biomolecular NMR studies?
- Methodological Answer :
- The ¹³C₆ label provides distinct NMR signals for lysine residues, enabling precise structural and dynamic analysis of peptides. For example, in heteronuclear single quantum coherence (HSQC) experiments, ¹³C-enriched carbons improve resolution in crowded spectral regions .
- Note: Pair with ¹⁵N-labeled counterparts (e.g., L-Lysine-¹³C₆,¹⁵N₂) for dual-isotope experiments, which are critical for studying protein folding or ligand interactions .
Advanced Research Questions
Q. What methodological challenges arise when incorporating L-Lysine-α-N-Fmoc ε-N-T-boc-¹³C₆ into solid-phase peptide synthesis, and how can they be mitigated?
- Methodological Answer :
- Steric Hindrance : The bulky Fmoc and Boc groups may reduce coupling efficiency. Use coupling agents like HATU or COMU with extended reaction times (30–60 minutes) to improve yields .
- Deprotection Efficiency : Traditional Fmoc removal with piperidine may incompletely cleave the group. Ionic liquids (e.g., [Bmim][BF₄]) with triethylamine offer faster (12 minutes) and near-quantitative deprotection .
- Isotope Dilution : Ensure minimal exposure to moisture to prevent hydrolysis of the Boc group, which could dilute the ¹³C label and compromise quantitation in MS .
Q. How can researchers resolve contradictions in reported deprotection efficiencies of Fmoc and Boc groups in similar compounds?
- Methodological Answer :
- Contextual Analysis : Compare reaction conditions across studies. For instance, Fmoc removal in ionic liquids ([Bmim][BF₄]) achieves >95% efficiency in 12 minutes, whereas traditional methods (piperidine/DMF) may require 20 minutes .
- Analytical Validation : Use ¹³C NMR to confirm deprotection completeness. For Boc groups, monitor tert-butyl cation formation (δ ~1.4 ppm in ¹H NMR) during acidolysis .
- Contradiction Case : A study reporting low Boc stability might have used suboptimal storage (e.g., room temperature vs. recommended 0–5°C) .
Q. What strategies optimize the incorporation efficiency of isotope-labeled protected amino acids in peptide synthesis for accurate proteomic quantitation?
- Methodological Answer :
- Coupling Optimization : Pre-activate the amino acid with HOBt/DIC in DMF for 5 minutes before resin addition. This reduces racemization and improves ¹³C-lysine incorporation .
- Quality Control : Use MALDI-TOF MS to verify isotopic enrichment (>98% ¹³C) and detect impurities. Contaminants from incomplete purification can skew SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) ratios .
- Synthetic Workflow : Integrate orthogonal protection (e.g., Fmoc/Boc) with photolabile groups for light-directed synthesis of labeled peptide microarrays .
Data Contradiction Analysis
Q. Why do studies report varying stability of the Boc group in L-Lysine-α-N-Fmoc ε-N-T-boc-¹³C₆ under acidic conditions?
- Methodological Answer :
- Condition Sensitivity : Boc stability depends on acid strength. Trifluoroacetic acid (TFA) cleaves Boc at room temperature, while weaker acids (e.g., HCl/dioxane) require heating. Inconsistent acid concentrations across studies may explain variability .
- Isotope Effect : The ¹³C label may subtly alter reaction kinetics. For example, ¹³C-enriched Boc groups could exhibit slower hydrolysis rates due to isotopic mass effects, though this requires empirical validation .
Experimental Design Guidelines
Q. How should researchers design experiments to validate the isotopic purity of L-Lysine-α-N-Fmoc ε-N-T-boc-¹³C₆ in synthetic peptides?
- Methodological Answer :
- Analytical Workflow :
LC-MS/MS : Quantify ¹³C enrichment using extracted ion chromatograms (XICs) for labeled vs. unlabeled peptides.
NMR Spectroscopy : Compare ¹³C-¹H HSQC spectra to reference standards to confirm label position and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
